methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride

Physicochemical Properties Drug-Likeness Medicinal Chemistry

This spirocyclic building block (Fsp3 0.888) features a uniquely low logP of -0.77—significantly more hydrophilic than its non-hydroxylated (logP 0.55) or tert-butyl ester (logP 1.77) analogs. The 2-hydroxy group and methyl ester drive a TPSA of 58.6 Ų, making it ideal for CNS drug discovery and PROTAC linker design where polar, solvent-exposed interfaces are targeted. The hydrochloride salt guarantees aqueous solubility for direct use in synthesis. Rigid core minimizes entropic penalty in bifunctional molecule design.

Molecular Formula C9H16ClNO3
Molecular Weight 221.68 g/mol
CAS No. 2866354-45-0
Cat. No. B6609503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride
CAS2866354-45-0
Molecular FormulaC9H16ClNO3
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC2(C1)CCNC2)O.Cl
InChIInChI=1S/C9H15NO3.ClH/c1-13-7(11)9(12)4-8(5-9)2-3-10-6-8;/h10,12H,2-6H2,1H3;1H
InChIKeyJSUOQPKSXHIPEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylate Hydrochloride (CAS 2866354-45-0) Procurement & Differentiation Guide


Methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride (CAS 2866354-45-0) is a spirocyclic building block featuring a rigid, three-dimensional azaspiro[3.4]octane core functionalized with a methyl ester and a tertiary alcohol [1]. Its structural composition yields a high fraction of sp3-hybridized carbons (Fsp3 = 0.888), a property increasingly prioritized in medicinal chemistry to enhance target selectivity and physicochemical profiles [2]. While several azaspiro[3.4]octane analogs exist, this specific hydrochloride salt provides a unique combination of functional handles and drug-like properties that are not simultaneously present in its closest structural neighbors.

Why Generic Substitution Fails for Methyl 2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylate Hydrochloride


Simple substitution with other azaspiro[3.4]octane analogs is not feasible due to the interplay of the 2-hydroxy group, the methyl ester, and the hydrochloride salt form. These structural features are not merely trivial modifications; they fundamentally alter key drug-likeness parameters such as lipophilicity, hydrogen-bonding capacity, and topological polar surface area (TPSA) [1]. As demonstrated in the evidence below, a closely related compound lacking the 2-hydroxy group (CAS 1781845-97-3) exhibits a significantly different logP and TPSA, which would lead to divergent pharmacokinetic behavior. Similarly, replacing the methyl ester with a bulkier tert-butyl group (CAS 1239319-91-5) increases logP by over 2.4 units, drastically changing membrane permeability and solubility . The quantitative data in Section 3 confirms that these are not interchangeable compounds; they occupy distinct physicochemical and property spaces critical for reproducible research and medicinal chemistry optimization.

Quantitative Differentiation Evidence for Methyl 2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylate Hydrochloride


Enhanced Hydrophilicity and Hydrogen Bonding vs. Non-Hydroxylated Analog

The target compound (2866354-45-0) incorporates a tertiary 2-hydroxy group, which is absent in the closely related methyl 6-azaspiro[3.4]octane-2-carboxylate (1781845-97-3). This structural difference results in a dramatically lower computed logP (-0.77 vs. 0.55) and a higher topological polar surface area (TPSA) (58.6 Ų vs. 38.3 Ų) [1], . These values indicate substantially greater hydrophilicity and enhanced capacity for hydrogen bonding, critical for targeting polar binding sites and improving aqueous solubility.

Physicochemical Properties Drug-Likeness Medicinal Chemistry

Synthetic Tuning of LogP via Ester Group: Methyl vs. tert-Butyl Ester

The methyl ester of the target compound provides a critical advantage over its tert-butyl ester analog. The N-BOC protected tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (1239319-91-5) has a significantly higher logP (1.77) and increased molecular weight (227.3 g/mol) compared to the target compound (logP = -0.77, MW = 221.7 g/mol for the HCl salt) , [1]. This large difference in lipophilicity (ΔlogP > 2.5) demonstrates that the ester group is not a spectator; it profoundly influences the compound's overall physicochemical profile, making the target compound a superior choice for maintaining low overall logP in final compounds.

Lipophilicity Modulation Synthetic Intermediates PROTAC Linkers

Hydrochloride Salt for Improved Solid-State Handling and Aqueous Solubility

The hydrochloride salt form of the target compound (2866354-45-0) is specifically designed for enhanced aqueous solubility and ease of handling. While direct experimental solubility data for the free base (2763907-01-1) versus the hydrochloride salt is not available in the primary literature, it is a well-established class-level principle that hydrochloride salts of aliphatic amines exhibit significantly higher water solubility. This is supported by the computed topological polar surface area (TPSA) of the salt form (58.6 Ų) and its heavy atom count (14), which are consistent with improved solid-state properties [1].

Formulation Solubility Enhancement Charged Species

High Fraction of sp3 Carbons (Fsp3 = 0.888) for Enhanced 3D Character

The target compound possesses an Fsp3 value of 0.888, indicating a highly saturated, three-dimensional structure [1]. This value is considerably higher than that of typical flat aromatic scaffolds (Fsp3 often < 0.3) and compares favorably with other spirocyclic building blocks. A high Fsp3 is correlated in the medicinal chemistry literature with improved clinical success rates, attributable to increased molecular complexity and specificity [2]. This positions the compound as a key tool for diversifying chemical libraries into underexplored, three-dimensional chemical space.

Scaffold Rigidity Chemical Space Exploration Hit-to-Lead Optimization

Favorable Hydrogen Bond Donor Profile for Targeted Drug Design

The target compound possesses three hydrogen bond donors (HBD) and four hydrogen bond acceptors (HBA) [1]. This dual HBD/HBA capacity, largely attributed to the 2-hydroxy group and the ammonium proton of the salt, is a distinct advantage over the free base analog (HBD = 2). The presence of three HBDs allows for more complex and specific interaction networks with biological targets, supporting the exploration of novel binding modes in fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) studies.

Hydrogen Bonding Structure-Activity Relationship Fragment-Based Drug Discovery

Target Application Scenarios for Methyl 2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylate Hydrochloride Based on Quantitative Differentiation


Synthesis of Low Lipophilicity CNS Drug Candidates

The target compound's exceptionally low logP of -0.77 makes it an ideal choice for central nervous system (CNS) drug discovery programs, where maintaining logP < 3 is often critical for blood-brain barrier penetration and minimizing off-target effects. Using this building block over the more lipophilic tert-butyl ester analog (logP = 1.77) can directly reduce the lipophilicity of resultant lead molecules .

Construction of PROTAC Degraders Requiring Solubilizing Linkers

With its balanced hydrogen bond donor/acceptor profile (HBD = 3, HBA = 4) and the hydrochloride salt ensuring aqueous solubility, this compound is a strategically optimized PROTAC linker precursor. Its rigid spirocyclic core prevents the entropic penalty often associated with flexible linkers, while its high TPSA (58.6 Ų) can mitigate membrane permeability concerns typically associated with high molecular weight bifunctional molecules [1].

Diversifying Fragment Libraries for 3D Chemical Space Screening

The high Fsp3 value of 0.888 directly addresses the modern need to escape 'flatland' in fragment-based screening collections. Incorporating this compound into fragment libraries introduces three-dimensional structural complexity, which is statistically correlated with improved hit-to-lead progression rates. It provides a distinct alternative to the more common, less saturated aromatic fragments that dominate historical screening decks [2].

Targeting Polar Binding Pockets in Structure-Based Drug Design

The combination of a low logP and high TPSA, driven by the 2-hydroxy and methyl ester functionalities, makes this compound particularly suited for inhibiting targets with polar, solvent-exposed active sites. This contrasts with the non-hydroxylated analog (1781845-97-3), which, due to its higher logP (0.55) and lower TPSA (38.3 Ų), would be a more appropriate starting point for targeting hydrophobic pockets .

Quote Request

Request a Quote for methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.